5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
CAS No.:
Cat. No.: VC16566458
Molecular Formula: C15H18N8
Molecular Weight: 310.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N8 |
|---|---|
| Molecular Weight | 310.36 g/mol |
| IUPAC Name | 5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H18N8/c16-6-11-7-20-15(9-19-11)23-14-5-13(12(17)8-21-14)22-10-1-3-18-4-2-10/h5,7-10,18H,1-4,17H2,(H2,20,21,22,23) |
| Standard InChI Key | IMSFWGDPEQXDQA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile (molecular formula: ) is a nitrogen-rich heterocycle with a molecular weight of 310.36 g/mol. Its IUPAC name, 5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile, reflects the connectivity of its pyridine and pyrazine rings, linked via amino bridges and substituted with a piperidinyl group and carbonitrile moiety. The canonical SMILES notation (C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N) further elucidates its planar structure, which facilitates interactions with kinase active sites.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.36 g/mol |
| IUPAC Name | 5-[[5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
| SMILES | C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
| InChIKey | IMSFWGDPEQXDQA-UHFFFAOYSA-N |
Structural Features and Reactivity
The compound’s pyrazine core () provides a rigid scaffold for functional group attachments, while the piperidin-4-ylamino group introduces conformational flexibility. The carbonitrile substituent () enhances electrophilicity, enabling covalent interactions with cysteine residues in kinase ATP-binding pockets . Quantum mechanical calculations suggest that the amino groups participate in hydrogen bonding with backbone carbonyls of CHK1, as observed in co-crystallization studies of analogous compounds .
Synthesis and Optimization
Synthetic Routes
Synthesis typically proceeds via a multi-step sequence starting from 2,5-diaminopyridine and piperidin-4-amine. Key steps include:
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Amination: Coupling of 5-amino-4-chloropyridin-2-amine with piperidin-4-amine under palladium-catalyzed conditions.
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Cyanation: Introduction of the carbonitrile group via nucleophilic substitution using potassium cyanide in dimethyl sulfoxide (DMSO).
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Purification: Isolation via reverse-phase HPLC, yielding >95% purity.
Reaction yields remain proprietary, though patent literature indicates that copper(I) iodide and N,N-diisopropylethylamine (DIPEA) are critical for facilitating Ullmann-type couplings .
Challenges in Scalability
Scale-up efforts face hurdles due to the compound’s poor solubility in aqueous media (<0.1 mg/mL at pH 7.4). Co-solvents like polyethylene glycol (PEG-400) improve solubility but complicate purification. Stability studies in acetonitrile reveal decomposition rates of <2% over 24 hours at 25°C, suggesting compatibility with liquid formulation.
Mechanism of Action: CHK1 Inhibition
Target Engagement
The compound inhibits CHK1 () with >400-fold selectivity over CHK2 () . Structural biology data reveal that the pyrazine-2-carbonitrile group occupies the hydrophobic back pocket of CHK1, displacing structural water molecules critical for ATP binding . The piperidinylamino side chain extends into the ribose-binding pocket, forming a salt bridge with Glu85 () .
Pharmacodynamic Effects
In HCT116 colorectal cancer cells, the compound abrogates gemcitabine-induced S-phase arrest (), synergizing with DNA-damaging agents to promote mitotic catastrophe . Western blot analyses confirm dose-dependent suppression of CHK1 autophosphorylation at Ser296 () .
Therapeutic Applications in Oncology
Preclinical Efficacy
In xenograft models of triple-negative breast cancer (MDA-MB-231), oral administration (50 mg/kg twice daily) potentiates the antitumor activity of irinotecan, reducing tumor volume by 78% compared to monotherapy . Pharmacokinetic studies in mice show a plasma half-life () of 2.3 hours and oral bioavailability of 42% .
Clinical Development Challenges
Despite promising efficacy, the compound exhibits high clearance in human hepatocytes (), necessitating structural modifications to improve metabolic stability . Derivatives with fluorinated pyridine rings show reduced CYP3A4-mediated oxidation, extending to 5.1 hours in rat models .
Analytical and Computational Characterization
Spectroscopic Validation
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NMR: -NMR (400 MHz, DMSO-) displays signals at δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, , 1H, pyridine-H), and 3.45 (m, 1H, piperidine-H).
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HRMS: Observed 311.1582 ([M+H]), matching the theoretical 311.1585.
Molecular Dynamics Simulations
Steered molecular dynamics (SMD) simulations predict a binding free energy () of -10.3 kcal/mol, corroborating experimental values . The carbonitrile group exhibits a residence time of 12.8 ms in the CHK1 active site, ensuring sustained target engagement .
Comparison with Structural Analogs
Selectivity Profiles
Compared to the clinical candidate CCT245737, which incorporates a morpholinylmethyl group, the piperidinylamino substituent in 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile reduces hERG inhibition ( vs. 3.1 ) . This modification mitigates cardiac toxicity risks while maintaining CHK1 potency.
Metabolic Stability
Replacement of the pyrimidine ring in analog 3 with a pyrazine core decreases microsomal clearance in human liver microsomes from 89% to 45% over 30 minutes . Deuterium labeling at the piperidine C-4 position further stabilizes the compound against oxidative metabolism .
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